molecular formula C10H7NO2 B11914921 1,3-Dioxolo[4,5-c]quinoline CAS No. 234-21-9

1,3-Dioxolo[4,5-c]quinoline

Cat. No.: B11914921
CAS No.: 234-21-9
M. Wt: 173.17 g/mol
InChI Key: FLXXAOORYJOLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3]Dioxolo[4,5-c]quinoline is a heterocyclic compound that features a fused dioxole ring and a quinoline moiety

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, [1,3]dioxolo[4,5-c]quinoline is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .

Biology and Medicine

In the field of biology and medicine, [1,3]dioxolo[4,5-c]quinoline derivatives have shown potential as anticonvulsant agents. These compounds have been screened for their activity against seizures and have demonstrated significant therapeutic profiles . Additionally, they exhibit antibacterial properties and have been tested against various bacterial strains .

Industry

Industrially, [1,3]dioxolo[4,5-c]quinoline is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it a valuable component in the development of new materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Dioxolo[4,5-c]quinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .

Properties

CAS No.

234-21-9

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

[1,3]dioxolo[4,5-c]quinoline

InChI

InChI=1S/C10H7NO2/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-5H,6H2

InChI Key

FLXXAOORYJOLJT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.